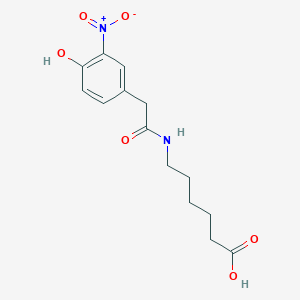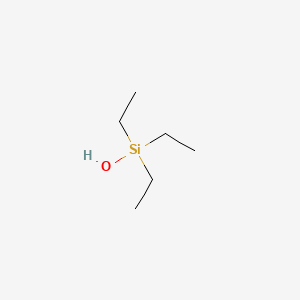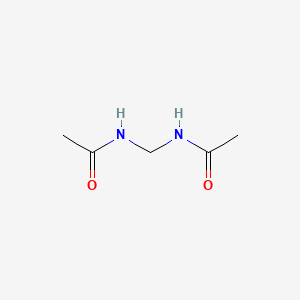
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-hydroxy-3-nitrophenyl)acetamido]caproic acid is an N-acylamino acid consisting of 6-aminohexanoic acid bearing an N-(4-hydroxy-3-nitrophenyl)acetyl substituent. It is a N-acyl-amino acid and a member of 2-nitrophenols. It derives from a 6-aminohexanoic acid. It is a conjugate acid of a 6-[(4-hydroxy-3-nitrophenyl)acetamido]caproate.
Applications De Recherche Scientifique
Meta-analysis of Cardiac Surgery Antifibrinolytics
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is primarily recognized in the context of cardiac surgery. A meta-analysis indicated that EACA effectively reduces total blood loss and transfusion requirements, comparable to aprotinin, making it a cost-effective alternative for reducing hemorrhage during cardiac surgery (Munoz et al., 1999).
Pediatric Surgery and Craniofacial Applications
In pediatric surgery, particularly in craniofacial procedures, EACA has shown promise. A systematic review found that EACA, among other antifibrinolytics, effectively reduced perioperative blood loss and transfusion volume without increasing the risk of adverse events (Basta, Stricker, & Taylor, 2012).
EACA in Orthopedic Procedures
A comparative meta-analysis between EACA and tranexamic acid in hip and knee arthroplasty showed that EACA is associated with more blood loss than tranexamic acid. However, there were no significant differences in transfusion rates or other postoperative outcomes, indicating its potential utility in these procedures (Liu, Li, Shen, & Zhang, 2020).
Hemostatic Applications in Dental Procedures
In dental extractions for anticoagulated patients, EACA has been effectively used as a hemostatic mouthwash, controlling localized bleeding without the need for stopping anticoagulant therapy (Patatanian & Fugate, 2006).
Safety and Efficacy in Cardiac and Other Surgeries
EACA has been consistently reported to reduce blood loss and transfusion requirements in cardiac and other major surgeries. Its safety profile and efficacy in reducing transfusion rates and blood loss are well-documented in various systematic reviews and meta-analyses (Wang, Zheng, & Jiang, 2015).
Propriétés
Numéro CAS |
10463-23-7 |
|---|---|
Formule moléculaire |
C14H18N2O6 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20) |
Clé InChI |
XAYGJFACOIKJCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)O)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-bromo-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B1199375.png)